molecular formula C8H6ClNS B1581631 3-Chlorobenzyl isothiocyanate CAS No. 3694-58-4

3-Chlorobenzyl isothiocyanate

Cat. No. B1581631
CAS RN: 3694-58-4
M. Wt: 183.66 g/mol
InChI Key: GGNLZOLEJMSOKU-UHFFFAOYSA-N
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Description

3-Chlorobenzyl isothiocyanate is a chemical compound with the molecular formula C8H6ClNS . It has an average mass of 183.658 Da and a mono-isotopic mass of 182.990952 Da .


Synthesis Analysis

Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable synthesis method has been developed using isocyanides, elemental sulfur, and amines . This method involves converting isocyanides to isothiocyanates using sulfur and catalytic amounts of amine bases . This new catalytic reaction was optimized in terms of sustainability, especially considering benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating (40 °C) .


Molecular Structure Analysis

The molecular structure of 3-Chlorobenzyl isothiocyanate consists of a benzene ring with a chlorine atom and an isothiocyanate group attached to it . The isothiocyanate group is composed of a nitrogen atom double-bonded to a carbon atom, which is in turn double-bonded to a sulfur atom .


Chemical Reactions Analysis

Isothiocyanates, including 3-Chlorobenzyl isothiocyanate, are known to exhibit various chemical reactions. They are absorbed across intestinal cell membranes by passive diffusion and bind reversibly to plasma protein thiols by thiocarbamoylation . Free isothiocyanate enters cells and is converted to the glutathione conjugate by glutathione S-transferases (GSTs) .


Physical And Chemical Properties Analysis

3-Chlorobenzyl isothiocyanate has a boiling point of 278.7±15.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm3 . Its vapor pressure is 0.0±0.6 mmHg at 25°C . The compound has a flash point of 122.4±20.4 °C .

Scientific Research Applications

  • Organic Synthesis

    • Isothiocyanates are widely used as intermediates in organic synthesis . They exhibit high and versatile reactivity, making them valuable platforms for various transformations .
    • The synthesis of isothiocyanates often involves the reaction of amines with compounds like phenyl chlorothionoformate .
    • The exact methods and parameters can vary depending on the specific isothiocyanate being synthesized and the starting materials used .
  • Pharmaceutical Ingredients

    • Isothiocyanates are found in several natural products and pharmaceutical ingredients . They are biologically active molecules that have shown potential in various health-related applications .
    • The methods of application can vary widely, depending on the specific use case and the form in which the isothiocyanate is being used .
    • The outcomes of these applications can also vary, but many studies have reported positive results in terms of the biological activity of isothiocyanates .
  • Food Preservation

    • Certain isothiocyanates have antimicrobial properties, making them useful in food preservation .
    • These compounds can be added to food as preservatives, and they have also been incorporated into food packaging films .
    • The effectiveness of these applications can depend on various factors, but many studies have reported positive results .
  • Anticarcinogenic Applications

    • Isothiocyanates have shown potential as anticarcinogenic agents . They have been studied for their effects on various types of cancer, including hepatocellular carcinoma .
    • The methods of application can vary, but often involve administering the isothiocyanate to a model organism or using it in in vitro experiments .
    • Many studies have reported positive results, with isothiocyanates showing potential to inhibit the growth of cancer cells .
  • Anti-inflammatory Applications

    • Isothiocyanates have also been studied for their anti-inflammatory properties .
    • The methods of application can vary, but often involve administering the isothiocyanate to a model organism or using it in in vitro experiments .
    • Many studies have reported positive results, with isothiocyanates showing potential to reduce inflammation .
  • Antioxidative Applications

    • Isothiocyanates have shown antioxidative properties . They can act as indirect antioxidants, reducing oxidative stress .
    • The methods of application can vary, but often involve administering the isothiocyanate to a model organism or using it in in vitro experiments .
    • Many studies have reported positive results, with isothiocyanates showing potential to reduce oxidative stress .
  • Antimicrobial Applications

    • Isothiocyanates have shown antimicrobial properties . They can reduce oxygen consumption and depolarize the mitochondrial membrane in bacterial cells .
    • These compounds are generally regarded as safe (GRAS) and are allowed to be added to food as preservatives .
    • They have been found to be effective against both Gram-positive and Gram-negative bacteria .
  • Neuroprotective Applications

    • Isothiocyanates have been studied for their neuroprotective properties .
    • They have shown potential in protecting neurons from damage or degeneration .
    • The methods of application can vary, but often involve administering the isothiocyanate to a model organism or using it in in vitro experiments .
  • Food Packaging

    • Due to their antimicrobial properties, isothiocyanates have been incorporated into food packaging films .
    • These films can help to improve the shelf life of foodstuffs .
    • They are known to act as substrates to activate lactoperoxidases (LPO) for extension of shelf life of dairy products due to its bactericidal and bacteriostatic properties .
  • Taste Perception

    • Isothiocyanates contribute to the taste perception of certain foods .
    • They are present mainly in cruciferous vegetables and contribute to their unique taste .
    • Understanding the role of isothiocyanates in taste perception can help in the development of new food products .
  • Extraction Technologies

    • The extraction of isothiocyanates is challenging due to their high volatility and heat sensitivity .
    • Various innovative technologies are being used for their extraction .
    • Understanding the extraction process can help in improving the yield and quality of isothiocyanates .
  • Stability and Bioavailability

    • The stability and bioavailability of isothiocyanates are important factors in their applications .
    • Processing conditions can affect their bioavailability .
    • Research is being conducted to understand and improve the stability and bioavailability of isothiocyanates .
  • Pesticides

    • Isothiocyanates have been used as pesticides due to their ability to deter a wide range of pests .
    • They can be applied directly to crops or incorporated into the soil .
    • The effectiveness of these applications can depend on various factors, including the specific isothiocyanate being used, the method of application, and the specific pest being targeted .
  • Herbicides

    • Certain isothiocyanates have herbicidal properties and can be used to control weeds .
    • They can be applied directly to the soil or incorporated into the soil .
    • The effectiveness of these applications can depend on various factors, including the specific isothiocyanate being used, the method of application, and the specific weed being targeted .
  • Fungicides

    • Isothiocyanates have been used as fungicides due to their ability to inhibit the growth of a wide range of fungi .
    • They can be applied directly to crops or incorporated into the soil .
    • The effectiveness of these applications can depend on various factors, including the specific isothiocyanate being used, the method of application, and the specific fungus being targeted .
  • Nematicides

    • Certain isothiocyanates have nematicidal properties and can be used to control nematodes .
    • They can be applied directly to the soil or incorporated into the soil .
    • The effectiveness of these applications can depend on various factors, including the specific isothiocyanate being used, the method of application, and the specific nematode being targeted .
  • Insecticides

    • Isothiocyanates have been used as insecticides due to their ability to deter a wide range of insects .
    • They can be applied directly to crops or incorporated into the soil .
    • The effectiveness of these applications can depend on various factors, including the specific isothiocyanate being used, the method of application, and the specific insect being targeted .
  • Rodenticides

    • Certain isothiocyanates have rodenticidal properties and can be used to control rodents .
    • They can be applied directly to the soil or incorporated into the soil .
    • The effectiveness of these applications can depend on various factors, including the specific isothiocyanate being used, the method of application, and the specific rodent being targeted .

Safety And Hazards

3-Chlorobenzyl isothiocyanate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

Future research could focus on developing more sustainable and less toxic methods for synthesizing isothiocyanates . Additionally, further investigation into the biological activity and potential health benefits of isothiocyanates could be beneficial .

properties

IUPAC Name

1-chloro-3-(isothiocyanatomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c9-8-3-1-2-7(4-8)5-10-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNLZOLEJMSOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190439
Record name Benzene, 1-chloro-3-(isothiocyanatomethyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorobenzyl isothiocyanate

CAS RN

3694-58-4
Record name 1-Chloro-3-(isothiocyanatomethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3694-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isothiocyanic acid, m-chlorobenzyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003694584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-chloro-3-(isothiocyanatomethyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3694-58-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chlorobenzyl isothiocyanate
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3-Chlorobenzyl isothiocyanate
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3-Chlorobenzyl isothiocyanate
Reactant of Route 4
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3-Chlorobenzyl isothiocyanate
Reactant of Route 5
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3-Chlorobenzyl isothiocyanate
Reactant of Route 6
Reactant of Route 6
3-Chlorobenzyl isothiocyanate

Citations

For This Compound
4
Citations
DRS Laurent, Q Gao, D Wu, MH Serrano-Wu - Tetrahedron letters, 2004 - Elsevier
… Arylmethyl groups emanating from the imine nitrogen could also be selectively prepared, including the iminothiazolidinone derived from 3-chlorobenzyl isothiocyanate (entry 5), which …
Number of citations: 72 www.sciencedirect.com
Z Zhu, ZY Sun, Y Ye, J Voigt, C Strickland… - Journal of medicinal …, 2010 - ACS Publications
… The reaction solution of α-methylleucine methyl ester (150 mg, 1.16 mmol) and 3-chlorobenzyl isothiocyanate (22.4 mg, 1.22 mmol) in 7 mL of DCM was stirred at rt overnight. The crude …
Number of citations: 159 pubs.acs.org
KMJ Eschliman - 2021 - search.proquest.com
Bacterial infections are a serious health issue worldwide and the number of cases is anticipated to continue rising. The problem is especially dire when considering the increase in …
Number of citations: 0 search.proquest.com
T Masquelin, D Sprenger, R Baer, F Gerber… - Helvetica chimica …, 1998 - Wiley Online Library
A novel general synthesis of 2,4,5‐tri‐ and 2,4,5,6‐tetrasubstituted pyrimidines 5a–d and 7a, e, f, g by condensation of thiouronium salts of type 3 with (ethoxymethylidene)malononitrile (…
Number of citations: 65 onlinelibrary.wiley.com

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